

Commercial Availability and Applications of 3-Chloro-6-Iodopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-6-Iodopyridazine

Cat. No.: B154529

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and significant applications of the heterocyclic building block, **3-Chloro-6-Iodopyridazine**. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors.

Physicochemical Properties and Commercial Suppliers

3-Chloro-6-Iodopyridazine is a halogenated pyridazine derivative. Its key physicochemical properties are summarized in the table below. The compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development needs.

Property	Value	Reference
CAS Number	135034-10-5	[1]
Molecular Formula	C ₄ H ₂ ClIN ₂	[2][3]
Molecular Weight	240.43 g/mol	[2]
Boiling Point	327.7 °C at 760 mmHg	[2][3]
Appearance	Solid	
Purity	≥95% (typical)	[4]

Table 1: Physicochemical Properties of **3-Chloro-6-Iodopyridazine**

Prominent Commercial Suppliers:

A non-exhaustive list of commercial suppliers for **3-Chloro-6-Iodopyridazine** is provided below. Researchers are advised to request certificates of analysis from suppliers for batch-specific purity and other quality control data.

Supplier	Purity	Notes
Sigma-Aldrich	Not specified	Product intended for early discovery research; analytical data is not collected by the supplier.
Synblock	≥98%	Provides supporting documents including MSDS, NMR, HPLC, and LC-MS.[2]
BOC Sciences	Not specified	Building block for chemical synthesis.[3]
SHANGHAI ZZBIO CO.	95%	Available in various quantities. [4]

Table 2: Commercial Suppliers of **3-Chloro-6-Iodopyridazine**

Experimental Protocols

Synthesis of 3-Chloro-6-Iodopyridazine

While a specific, detailed protocol for the synthesis of **3-Chloro-6-Iodopyridazine** is not readily available in the public domain, a general approach can be inferred from the synthesis of analogous compounds.[1] A plausible synthetic route would involve the conversion of a suitable pyridazine precursor, such as 3,6-dichloropyridazine, through a halogen exchange reaction or by introduction of iodine via diazotization of an amino-chloropyridazine intermediate. A method for preparing 3,6-dichloropyridazine from 3,6-dihydroxypyridazine using reagents like phosphorus pentachloride or N-chlorosuccinimide has been described.[5]

Suzuki-Miyaura Coupling Reaction

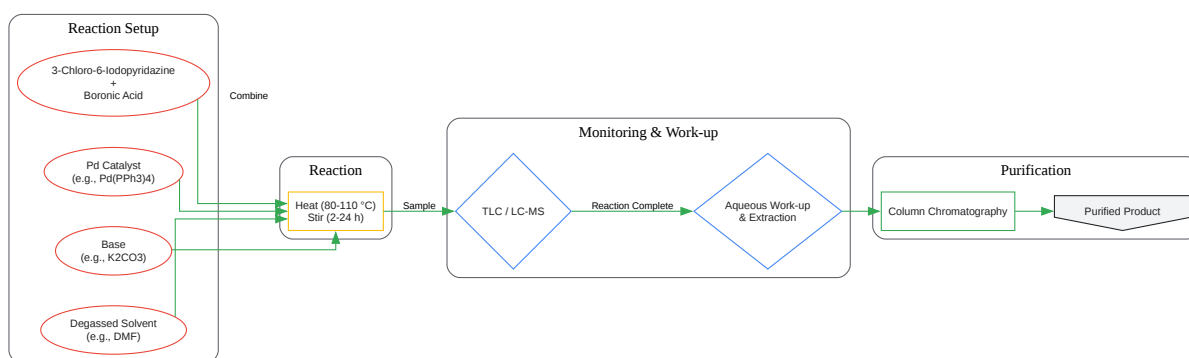
3-Chloro-6-Iodopyridazine is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][6] The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 6-position of the pyridazine ring. A general protocol for a Suzuki-Miyaura coupling reaction involving a halo-pyridazine is outlined below.

General Protocol for Suzuki-Miyaura Coupling:

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine **3-Chloro-6-Iodopyridazine** (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or CsF, 2-3 equivalents).[1][7]
- **Solvent Addition:** Add a degassed solvent such as DMF or THF.[1]
- **Reaction Conditions:** Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.[7]
- **Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up and extract the product with a suitable organic solvent.

- Purification: Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

An experimental workflow for this reaction is visualized below.



[Click to download full resolution via product page](#)

Figure 1: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

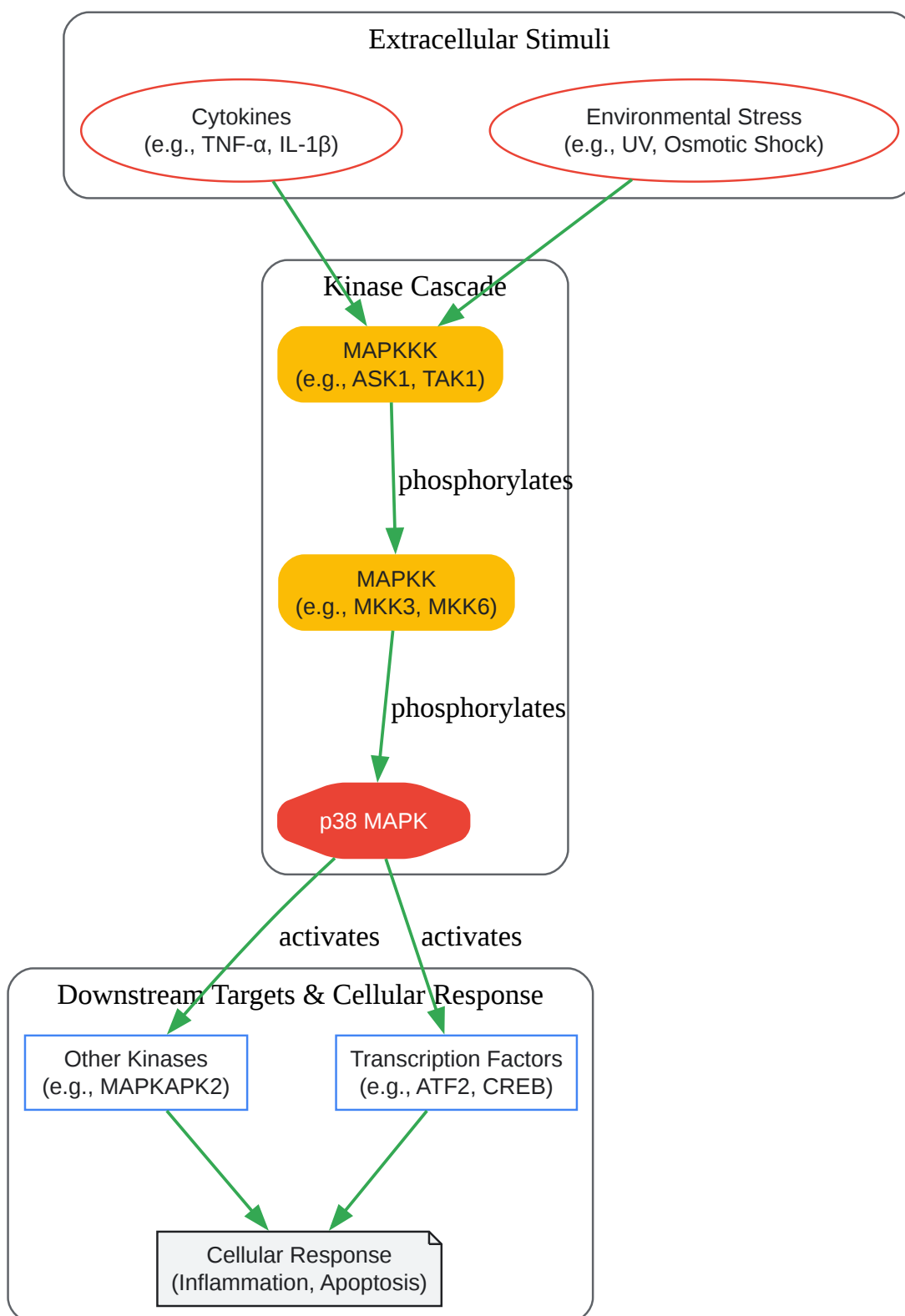
Application in Drug Discovery: Targeting the p38 MAP Kinase Signaling Pathway

Halogenated pyridazines are important scaffolds in medicinal chemistry.^[8] A methylated analog of **3-Chloro-6-iodopyridazine**, 3-Chloro-6-iodo-4-methylpyridazine, has been noted for its potential to inhibit p38 MAP kinase, an enzyme implicated in inflammatory responses.^[1] The

p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key cascade in the cellular response to stress and inflammation.[9][10][11]

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself.[12] Activation of this pathway by various extracellular stimuli, such as cytokines and environmental stress, leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases.[11][13] This ultimately regulates the expression of genes involved in inflammation and apoptosis.[9][13] The central role of p38 MAPK in these processes makes it an attractive target for the development of novel anti-inflammatory and anti-cancer therapeutics.

The signaling cascade is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Figure 2: An overview of the p38 MAP kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 2. CAS 135034-10-5 | 3-chloro-6-iodopyridazine - Synblock [synblock.com]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Commercial Availability and Applications of 3-Chloro-6-iodopyridazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154529#commercial-availability-and-suppliers-of-3-chloro-6-iodopyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com